molecular formula C5H10OS B1580869 S-Propyl thioacetate CAS No. 2307-10-0

S-Propyl thioacetate

Cat. No. B1580869
CAS RN: 2307-10-0
M. Wt: 118.2 g/mol
InChI Key: SBWFWBJCYMBZEY-UHFFFAOYSA-N
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Description

“S-Propyl thioacetate” belongs to the class of organic compounds known as thioesters . It is a colorless to light yellow clear liquid with a sulfur, onion, and garlic odor . It is used as a flavoring agent in food and beverages .


Synthesis Analysis

Thioacetates, including “S-Propyl thioacetate”, can be synthesized using water as a solvent . This method is simple, efficient, and environmentally friendly .


Molecular Structure Analysis

The molecular formula of “S-Propyl thioacetate” is C5H10OS . Its structure includes a thioester group, which is an ester of thiocarboxylic acid .


Physical And Chemical Properties Analysis

“S-Propyl thioacetate” has a boiling point of 137-139°C, a density of 0.971 g/cm3, and a refractive index of 1.4600 . It is flammable, and its flash point is 137-139°C .

Scientific Research Applications

Synthesis and Characterization in Chemical Compounds

S-Propyl thioacetate is utilized in the synthesis and characterization of chemical compounds. For instance, its derivatives are involved in the preparation of tetrasubstituted zinc(II) phthalocyanines, where sulfur is not linked to the macrocycle. This process includes the synthesis of thioacetic acid S-[3-(3,4-dicyano-phenoxy)-propyl]ester and its transformation into zinc(II) phthalocyanine derivatives, demonstrating its role in complex chemical syntheses (Vior, Cobice, Dicelio, & Awruch, 2009).

Role in Taste Perception Studies

While not directly involving S-Propyl thioacetate, related compounds like 6-n-Propylthiouracil (PROP) play a significant role in genetic studies related to taste perception. PROP, a thiourea compound, has implications for understanding food preferences and dietary habits, highlighting the broader research context of thioacetates in sensory and genetic studies (Tepper, 1998).

Applications in Glycosidation Processes

S-Propyl thioacetate derivatives are instrumental in glycosidation processes. A novel anomeric β-thioacetate of an N-acetyllactosamine derivative, synthesized using thioacetic acid, demonstrates its utility in producing both O- and S-glycosides. This illustrates the compound's relevance in creating new classes of glycoclusters with thioglycosidic linkages (Matsuoka et al., 2003).

Spectrophotometric Analysis

S-Propyl thioacetate compounds are subjects of spectrophotometric analysis, for instance, in the determination of quantitative composition. The validation of the spectrophotometric method for determining the composition of S-2,6-Diagenoxic acid of 3-Methyl-1,2,4-Triazolyl-5-Thioacetate highlights its application in analytical chemistry (Kucherenko Lyudmila Ivanovna, Idnenko Oleksandr Sergeevich, & Khromylova Olga Vladimirovna, 2018).

Microbial Synthesis Studies

Research into microbial synthesis processes also incorporates S-Propyl thioacetate. For example, the synthesis of short-chain S-methyl thioesters in Geotrichum candidum involves S-methyl thioacetate, generated through enzymatic or spontaneous reactions. This finding is crucial for understanding the microbial production of thioesters and their biochemical pathways (Helinck, Spinnler, Parayre, Dame-Cahagne, & Bonnarme, 2000).

Spectroscopic Studies

S-Propyl thioacetate and its analogs are also studied using spectroscopic methods. For instance, the infrared and Raman spectra of S-methyl thioacetate have been determined, providing insights into the biochemical reactivity of esters of coenzyme A. These studies contribute to the understanding of thioesters in biochemical contexts (El-Asrar Am, Nash Cp, & I. Ll, 1982).

Safety And Hazards

“S-Propyl thioacetate” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding generation of vapor or mist, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

S-propyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-4-7-5(2)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWFWBJCYMBZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177638
Record name Propyl thioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid
Record name Propyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/523/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

137.00 to 139.00 °C. @ 760.00 mm Hg
Record name S-Propyl thioacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name Propyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/523/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.953-0.959
Record name Propyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/523/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

S-Propyl thioacetate

CAS RN

2307-10-0
Record name S-Propyl thioacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2307-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl thioacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl thioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-propyl thioacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROPYL THIOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7284NZ6EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name S-Propyl thioacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
KC Wong, DY Tie - Flavour and Fragrance Journal, 1995 - Wiley Online Library
… All three clones produced ethanethiol, propanethiol, S-ethyl thioacetate, S-propyl thioacetate, … Indeed, many of those identified such as ethanethiol, propanethiol, S-propyl thioacetate, S…
Number of citations: 67 onlinelibrary.wiley.com
M Koutidou, T Grauwet, A Van Loey, P Acharya - Food chemistry, 2017 - Elsevier
… On the basis of the NIF values detected on Rxi-5Sil MS column, the potentially most important volatiles with a NIF value of 90 were S-propyl thioacetate (alliaceous), 4,5-dimethylthiazole …
Number of citations: 18 www.sciencedirect.com
H Kallio, L Salorinne - Journal of Agricultural and Food Chemistry, 1990 - ACS Publications
… S-propyl thioacetate 11 … , 1534-08-3; dimethyl disulfide, 624-92-0; 2-methyl-2pentenal, 623-36-9; S-propyl thioacetate, 2307-10-0; methyl 2-propenyl disulfide, 2179-58-0; (Z)-methyl 1-…
Number of citations: 92 pubs.acs.org
M Koutidou - 2017 - lirias.kuleuven.be
… detection frequency (DF) and aroma extract dilution analysis (AEDA), the most potent aroma components of a mixed tomato-onion puree include: dipropyl disulfide, S-propyl thioacetate, …
Number of citations: 0 lirias.kuleuven.be
ST Chin, SAH Nazimah, SY Quek, YBC Man… - Journal of Food …, 2007 - Elsevier
… D2 was characterized with a significantly larger (P<0.01) relative amount of diethyl trisulfide, while D24 contained a significantly high relative amount of s-propyl thioacetate, ethyl propyl …
Number of citations: 98 www.sciencedirect.com
Y Lu, D Huang, PR Lee, SQ Liu - Journal of the Science of Food …, 2016 - Wiley Online Library
… Metschnikowia pulcherrima Flavia produced the highest amounts of S-ethyl thioacetate and S-propyl thioacetate (onion/garlic-like odor), with 1.59 and 1.45% RPA respectively (Table 2)…
Number of citations: 61 onlinelibrary.wiley.com
K Sanui, N Ogata - Polymer Journal, 1971 - nature.com
… Rates of condensation reaction of S-propyl thioacetate with n-butylamine were determined … Rates of the condensation reaction of s-propyl thioacetate with n-butylamine in various …
Number of citations: 11 www.nature.com
PJ Bracher, PW Snyder, BR Bohall… - Origins of Life and …, 2011 - Springer
This article reports rate constants for thiol–thioester exchange (k ex ), and for acid-mediated (k a ), base-mediated (k b ), and pH-independent (k w ) hydrolysis of S-methyl thioacetate …
Number of citations: 198 link.springer.com
ME Leino - Journal of Agricultural and Food Chemistry, 1992 - ACS Publications
Aroma compounds of fresh andprocessed chives were analyzed using headspace gas chromatography-mass spectrometry to determine the effect of freezing, freeze-drying, and air-…
Number of citations: 30 pubs.acs.org
Y Lu, D Huang, PR Lee, SQ Liu - International Journal of Food …, 2015 - Wiley Online Library
This work investigated the effects of cofermentation and sequential inoculation of T orulaspora delbrueckii B iodiva and S accharomyces bayanus EC ‐1118 on chemical and volatile …
Number of citations: 27 ifst.onlinelibrary.wiley.com

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